4-Iodo-2-isopropyl-1h-imidazole

Description

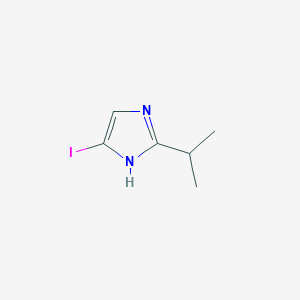

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECHBBMVXWYRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 4 Iodo 2 Isopropyl 1h Imidazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the C4 position of the imidazole (B134444) ring serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making 4-Iodo-2-isopropyl-1H-imidazole a valuable precursor for creating diverse molecular architectures.

Suzuki-Miyaura Coupling with Aryl/Alkylboronic Acids and Esters

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds. mt.com The reaction couples organoboron compounds with organic halides, and it is highly effective for the arylation of iodo-imidazoles. For N-unprotected imidazoles, such as this compound, the reaction conditions must be carefully chosen to ensure efficient coupling. Studies on similar substrates, like 4(5)-bromo-1H-imidazole, have shown that palladium catalysts such as PdCl₂(dppf), in combination with a base like cesium fluoride (B91410) (CsF) under phase-transfer conditions, can effectively promote the reaction. researchgate.net Microwave irradiation has also been demonstrated to accelerate the coupling of 4-iodo-1H-imidazole with arylboronic acids, achieving complete conversion in a significantly shorter time compared to conventional heating. mdpi.com

The reaction tolerates a wide range of functional groups on the arylboronic acid partner, allowing for the introduction of both electron-donating and electron-withdrawing substituents. nih.govrsc.org This versatility makes the Suzuki-Miyaura coupling a cornerstone for modifying the this compound scaffold.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Iodo-Imidazoles

| Imidazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodo-1H-imidazole | 2-Naphthylboronic acid | PdCl₂(dppf) (5) | CsF (2 equiv.) | Toluene/H₂O | 110 °C, MW, 2h | >95% conv. | mdpi.com |

| 2-(...)-5-(4-iodophenyl)-4H-imidazole 3-oxide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 110 °C | 85% | rsc.org |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling provides a direct route for introducing alkyne moieties onto the imidazole core by reacting the C4-iodo group with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. acs.org The development of this methodology for imidazole backbones has been investigated, revealing that it offers good functional group tolerance and provides 4-alkynylated imidazoles in high yields. researchgate.net

For N-protected iodoimidazoles, such as tert-butyl 4-iodo-1H-imidazole-1-carboxylate, the Sonogashira coupling with trimethylsilylacetylene (B32187) (TMSA) can proceed smoothly under standard conditions (PdCl₂(PPh₃)₂/CuI/NEt₃). sci-hub.se However, the reaction with this specific substrate was noted to be sluggish, indicating the electronic and steric factors of the imidazole derivative can influence reactivity. sci-hub.se Subsequent deprotection of the silyl (B83357) group and further reaction, such as a 'click' reaction, allows for the creation of more complex structures in a one-pot sequence. sci-hub.se

Table 2: Exemplary Conditions for Sonogashira Coupling of Iodo-Heterocycles

| Aryl Iodide Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene | PdCl₂(MeCN)₂ (2 mol%), CuI (5 mol%) | K₃PO₄ | DMF | 80 °C | 84% | acs.org |

| tert-Butyl 4-iodo-1H-imidazole-1-carboxylate | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | NEt₃ | N/A | N/A | N/A | sci-hub.se |

Kumada and Negishi Couplings for Alkyl/Aryl Chain Elongation

Negishi Coupling: The Negishi reaction, which couples organozinc reagents with organic halides, is a powerful method for C-C bond formation. rsc.org However, its application to five-membered heterocycles like imidazoles can be challenging. nih.gov The development of specialized catalyst systems, such as palladacycle precatalysts with dialkylbiarylphosphine ligands (e.g., XPhos), has enabled the successful coupling of a diverse range of heteroaryl substrates, including 4-Iodo-1-tritylimidazole, under mild conditions. nih.gov This demonstrates the feasibility of applying Negishi coupling to this compound for introducing various alkyl and aryl groups. The reaction benefits from the high functional group tolerance of organozinc reagents. nih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by nickel or palladium. mdpi.com While highly effective for many substrates, a common limitation is its lower tolerance for sensitive functional groups compared to other cross-coupling methods. mdpi.comresearchgate.net The unprotected N-H and the imidazole ring itself in this compound could present challenges, potentially reacting with the highly basic Grignard reagent. Therefore, application of the Kumada coupling would likely require N-protection and careful optimization of reaction conditions to avoid side reactions and catalyst deactivation. researchgate.netacs.org

Table 3: Selected Examples of Negishi Coupling with Iodo-Heterocycles

| Heterocycle Substrate | Organozinc Reagent | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodo-1-tritylimidazole | (4-methoxyphenyl)zinc chloride | XPhos Palladacycle | THF, 70 °C | 60% | nih.gov |

| Iodo-substituted Phenylalanine derivative | Glucal-derived zinc reagent | Pd₂(dba)₃, P(2-furyl)₃ | THF, rt | 90% | rsc.org |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is applicable to iodo-imidazoles, allowing for the introduction of various primary and secondary amines at the C4 position. While direct examples on this compound are not prominent, studies on other complex iodoarenes and the inclusion of imidazole in substrate screens demonstrate the reaction's utility. purdue.edubeilstein-journals.org

Typical catalytic systems involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a bulky phosphine (B1218219) ligand such as X-Phos, and a strong base like KOt-Bu or Cs₂CO₃. beilstein-journals.org The reaction can be performed under thermal heating or microwave irradiation to afford the desired N-arylated products in good to excellent yields. beilstein-journals.org The choice of ligand and base is crucial, especially for heterocyclic substrates, to achieve high efficiency and prevent catalyst decomposition.

C-H Activation and Functionalization Strategies

Beyond the reactivity of the carbon-iodine bond, the imidazole ring itself possesses C-H bonds that can be functionalized. Direct C-H activation offers an alternative and atom-economical route to arylated imidazoles. acs.org For a substrate like this compound, the most likely site for C-H activation after the iodine has been replaced would be the C5 position. The C2 position is already substituted with an isopropyl group.

Transition-metal-catalyzed (e.g., palladium, rhodium, nickel) C-H arylation can be achieved using aryl halides or phenol (B47542) derivatives as coupling partners. oup.comresearchgate.net These reactions often require specific directing groups to achieve regioselectivity, though methods for the direct arylation of the imidazole core have been developed. acs.org For instance, a comprehensive strategy for the sequential arylation of all three C-H bonds of the imidazole core has been described, highlighting the potential for exhaustive functionalization. acs.org This approach typically involves switching a protecting group (like the SEM group) between nitrogen atoms to control the regioselectivity of the arylation steps. acs.org

Directed Metalation and Exchange Reactions

The acidic protons and the iodine atom on the this compound ring provide pathways for functionalization via metalation. The N-H proton is the most acidic site and can be readily deprotonated with a strong base to form an imidazolate anion. This anion can then react with various electrophiles.

Furthermore, the C5-H bond can be deprotonated. The C2 proton is generally the most acidic C-H bond in the imidazole ring, but since this position is blocked by the isopropyl group, lithiation would target the C5 position. youtube.com This process can be facilitated by a directing group installed at the N1 position. youtube.com

Alternatively, the iodine at C4 can undergo a halogen-metal exchange reaction, for example, by treatment with an organolithium reagent like n-butyllithium at low temperatures. This generates a potent nucleophilic organolithium species at the C4 position, which can then be trapped with a wide variety of electrophiles to introduce new functional groups. This method provides a complementary strategy to transition-metal-catalyzed couplings for functionalizing the C4 position.

An in-depth examination of the chemical reactivity and functionalization of this compound reveals its versatility as a synthetic intermediate. The presence of the iodine atom, the isopropyl group, and the reactive nitrogen atoms on the imidazole ring allows for a diverse range of chemical transformations. This article explores the key reactions that enable the modification and elaboration of this important heterocyclic scaffold.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

The presence of a readily functionalizable iodinated imidazole (B134444) makes this compound a valuable precursor for creating more intricate heterocyclic systems. The carbon-iodine bond provides a reactive site for various coupling reactions, enabling the introduction of diverse substituents and the formation of larger, more complex structures.

Synthesis of Polysubstituted Imidazoles

4-Iodo-2-isopropyl-1H-imidazole is instrumental in the synthesis of polysubstituted imidazoles. The iodine atom at the 4-position can be readily displaced or involved in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This facilitates the creation of a library of imidazole derivatives with varied electronic and steric properties.

One common strategy involves metal/halogen exchange reactions. For instance, treatment of an immobilized 4-iodoimidazole (B15931) with an organolithium reagent followed by the addition of an electrophile can yield various 4-substituted imidazoles. nih.gov This approach has been successfully employed in the solid-phase synthesis of a library of 35 different imidazoles. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently utilized to introduce aryl or heteroaryl groups at the 4-position. researchgate.netorganic-chemistry.org These methods offer a high degree of control over the final structure and are compatible with a wide range of functional groups. The reactivity of the C-I bond allows for nucleophilic substitution, enabling the introduction of various substituents. evitachem.com

| Reaction Type | Reagents | Product Type | Ref. |

| Metal/Halogen Exchange | Organolithium, Electrophiles | 4-Substituted Imidazoles | nih.gov |

| Suzuki-Miyaura Coupling | Boronic Acids, Pd Catalyst | 4-Aryl/Heteroaryl Imidazoles | researchgate.netorganic-chemistry.org |

| Nucleophilic Substitution | Nucleophiles | 4-Substituted Imidazoles | evitachem.com |

Construction of Fused and Spiro Imidazole Systems

The reactivity of this compound extends to the construction of more complex fused and spiro heterocyclic systems. These intricate structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for biological activity.

Fused imidazole systems, such as imidazo[1,2-a]pyridines, can be synthesized through multi-step sequences that may involve the initial functionalization of the 4-iodoimidazole core. researchgate.net For example, a one-pot, three-step cyclization/Suzuki/heteroarylation reaction has been developed to produce polysubstituted imidazo[1,2-a]pyridines. researchgate.net

The synthesis of spiro compounds containing an imidazole moiety can also be achieved. google.com These syntheses often involve the reaction of a suitably functionalized imidazole derivative with a cyclic precursor, leading to the formation of a spirocyclic junction. While direct examples starting from this compound are not explicitly detailed, the principles of using halogenated heterocycles as building blocks for spiro structures are well-established. google.comacs.orgnih.gov

Precursor for Bioactive Molecule Synthesis (Synthetic Methodological Aspects Only)

The imidazole scaffold is a common motif in many biologically active molecules and natural products. researchgate.net The ability to selectively functionalize this compound makes it a valuable precursor in the synthesis of complex natural product analogs.

Regioselective Elaboration for Complex Natural Product Analogs

The regioselective functionalization of the imidazole ring is crucial for the synthesis of complex molecules that mimic natural products. The iodine atom at the 4-position of this compound directs synthetic transformations to that specific site, allowing for precise control over the final structure. This is particularly important when constructing analogs of natural products where specific substitution patterns are essential for biological activity.

For instance, the development of reliable and scalable procedures for the regioselective synthesis of sophisticated 4,5-disubstituted imidazoles is a highly valuable task in drug discovery. orgsyn.orgorgsyn.org The iodo-substituted imidazole can serve as a key intermediate in multi-step syntheses, where the iodine is replaced by more complex fragments through cross-coupling or other substitution reactions. This approach has been used to create libraries of compounds for screening purposes. orgsyn.org

Development of Ligands for Coordination Chemistry and Catalysis

Imidazole and its derivatives are widely used as ligands in coordination chemistry due to the coordinating ability of the nitrogen atoms in the ring. researchgate.netrsc.org The structural and electronic properties of these ligands can be fine-tuned by introducing substituents onto the imidazole core, making this compound an attractive starting material for ligand development.

Formation of Metal Complexes Utilizing Imidazole Moieties

The nitrogen atoms of the imidazole ring in this compound can coordinate to a variety of transition metals, forming stable metal complexes. mdpi.com These complexes have potential applications in catalysis, where the metal center can mediate a range of chemical transformations. google.com

Application as Ligands in Transition-Metal Catalysis

Imidazole derivatives are fundamental to the design of N-heterocyclic carbene (NHC) ligands, which have revolutionized transition-metal catalysis. scripps.edu NHCs are prized for their strong σ-donating properties and their ability to form robust bonds with metal centers, leading to highly stable and active catalysts. scripps.edu The synthesis of NHCs typically involves the deprotonation of a corresponding imidazolium (B1220033) salt precursor. scripps.edubeilstein-journals.org

The compound this compound is an ideal precursor for generating backbone-functionalized NHC ligands. The synthesis would begin with the N-alkylation or N-arylation of the imidazole nitrogens, followed by deprotonation to form the carbene. The iodine atom at the C4 position (the "backbone") is particularly significant. While many common NHC ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are unsubstituted at the C4 and C5 positions, functionalizing this part of the ligand allows for fine-tuning of the catalyst's steric and electronic environment. beilstein-journals.org

The iodo-substituent can be replaced using palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce a wide array of functional groups. nih.govrsc.orgyoutube.com This modularity allows for the creation of specialized ligands for specific catalytic applications. For instance, introducing chiral groups can lead to catalysts for asymmetric synthesis, while attaching polymerizable units can enable the immobilization of the catalyst. Research has demonstrated that backbone-alkylated imidazoles can serve as efficient ligands for transition metal catalysts, with the potential for improved carbene-to-metal donation. nih.gov The synthesis of such ligands often proceeds through a key N-toluenesulfonyl-4-iodoimidazole intermediate, which undergoes Sonogashira coupling to replace the iodine. nih.gov

Furthermore, imidazole-based scaffolds that are not NHCs also serve as potent bi- and tridentate nitrogen ligands in asymmetric catalysis. researchgate.net These ligands can coordinate with metals like ruthenium and cobalt to form catalysts for various transformations, including transfer hydrogenation and water splitting. nih.govchemrxiv.org The steric bulk of the 2-isopropyl group in this compound would play a crucial role in influencing the enantioselectivity of such catalytic systems.

| Catalyst/Ligand Type | Metal Center | Key Feature of Imidazole Ligand | Catalytic Application | Reference |

| N-Heterocyclic Carbene (NHC) | Ruthenium | Sterically demanding groups (e.g., IPr, IMes) | Olefin Metathesis | nih.gov |

| NHC-Palladium Complex | Palladium | Chelating bis-NHC ligand | Hydrogenation | |

| Chiral P,N-Ligand | (Not specified) | Biaryl structure with π-stacking | Enantioselective A³-coupling | |

| Tripodal Imidazole/Pyridine | Cobalt | Stronger chelation than pyridine | Water Reduction/Oxidation | nih.gov |

| Metal-Ligand Cooperative | Ruthenium | N-H functionality for dehydrogenation | Transfer Hydrogenation | chemrxiv.org |

Imidazole-Based Catalysts and Ionic Liquids

Beyond their role as ligands, imidazoles are the foundational structure for imidazolium-based ionic liquids (ILs), which are salts with melting points below 100 °C. These compounds are considered "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. mdpi.com The properties of an imidazolium IL can be precisely controlled by modifying the substituents on the cationic imidazole ring and by changing the counter-anion. mdpi.com

This compound can be readily converted into an imidazolium salt through alkylation of one of the nitrogen atoms. The resulting cation could then be used to form an ionic liquid. The presence of the iodo- and isopropyl- groups offers unique opportunities for creating task-specific ILs. For example, the iodo-group can act as a synthetic handle to anchor the IL to a solid support, creating a heterogeneous catalyst that is easily recyclable. nih.gov

Imidazolium-based ILs have been employed as dual solvent-catalysts in various reactions, including esterifications and the synthesis of polyisobutylene. beilstein-journals.orgrsc.org In some cases, the imidazole unit itself participates in the catalytic cycle. Molecular iodine has also been used as an effective and non-toxic catalyst for the one-pot synthesis of highly substituted imidazoles, where it acts as a mild Lewis acid to activate carbonyl precursors. researchgate.netacs.org

Furthermore, imidazole units can be incorporated into porous polymers to create cooperative catalysts. For instance, imidazolyl-functionalized mesoporous phenolic resins have been shown to be highly effective for the fixation of carbon dioxide. rsc.org In these systems, the imidazole group works synergistically with phenolic hydroxyl groups to co-activate CO₂ and epoxides. rsc.org The this compound monomer could be polymerized or grafted onto a polymer support to create such advanced catalytic materials.

| Imidazole Application | Key Features | Example Reaction | Reference |

| Ionic Liquid (Solvent/Catalyst) | Tunable properties, low vapor pressure | Esterification of α-tocopherol | beilstein-journals.org |

| Mesoporous Polymer Catalyst | High surface area, synergistic active sites | CO₂ cycloaddition with epoxides | rsc.org |

| Poly(ionic liquid) Catalyst | High ionic density, dual active sites | CO₂ conversion to cyclic carbonates | |

| Iodine-Catalyzed Synthesis | Mild Lewis acid, operational simplicity | One-pot synthesis of trisubstituted imidazoles | researchgate.netacs.org |

Probes and Tags in Chemical Biology (Synthesis of Probes Only)

In chemical biology, molecules that can selectively report on their local environment or bind to specific targets are invaluable. Imidazole derivatives have been successfully developed as fluorescent probes for detecting ions and for imaging biological structures.

Synthesis of Fluorescent Imidazole Derivatives for Cell Imaging

The development of fluorescent probes for cell imaging allows for the visualization of cellular processes and the identification of specific cell types or organelles. The synthesis of such probes often involves the coupling of a recognition element to a fluorophore. Iodo-substituted heterocycles like this compound are excellent starting materials for this purpose, as the iodine atom provides a reactive site for introducing complex molecular fragments via cross-coupling chemistry.

A general synthetic strategy involves using a palladium-catalyzed reaction, such as the Sonogashira or Suzuki coupling, to attach a fluorogenic unit to the iodo-imidazole core. nih.govorganic-chemistry.org For example, coupling with a terminal alkyne bearing a fluorescent group would yield a highly conjugated system with desirable photophysical properties.

Researchers have synthesized various fluorescent probes based on the imidazole scaffold. One approach involves creating tetrasubstituted imidazoles that exhibit fluorescence upon binding to a target ion. nih.gov Another strategy is the development of probes based on excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts and emission in the visible range, making them well-suited for biological imaging. scripps.edu The synthesis of these molecules often starts from simple building blocks, assembling the substituted imidazole ring in a multi-component reaction.

For instance, fluorescent imidazole derivatives for detecting hypochlorite (B82951) or bisulfite have been synthesized, demonstrating the platform's versatility. rsc.org Similarly, imidazole-based probes have been designed for imaging cancer cells in vitro. beilstein-journals.org The synthesis of these probes highlights the modularity of imidazole chemistry, allowing for the systematic variation of substituents to optimize fluorescence quantum yield, excitation/emission wavelengths, and target selectivity.

| Probe Type | Synthetic Strategy | Target/Application | Key Finding | Reference |

| Imidazole-based probe for ClO⁻/HSO₃⁻ | Multi-step organic synthesis | Detection of reactive oxygen/sulfur species | Probes exhibit quenching or enhanced fluorescence upon detection | rsc.org |

| Tetrasubstituted imidazole probe | One-pot multi-component reaction | Detection of Ag⁺ ions | High specificity and low detection limit | nih.gov |

| Furan and imidazole derivatives | Multi-step organic synthesis | In vitro cancer cell imaging | One derivative (Cyclo X) produced bright images with no cytotoxicity | beilstein-journals.org |

| ESIPT-based imidazole derivatives | Multi-step organic synthesis | General cell imaging (membrane, nucleolus) | Compound showed excellent fluorescence in cells but not in PBS buffer | scripps.edu |

Mechanistic Insights and Theoretical Investigations

Computational Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways

While specific DFT calculations for the reaction pathways of 4-iodo-2-isopropyl-1H-imidazole are not extensively documented in dedicated studies, the principles can be inferred from computational analyses of related heterocyclic systems. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies. For iodo-substituted imidazoles, DFT studies can predict the likelihood of various reaction pathways, such as C-I bond activation in cross-coupling reactions or electrophilic substitution at the imidazole (B134444) ring.

Theoretical investigations on similar halo-substituted heterocycles suggest that the reaction pathway is highly dependent on the nature of the reactants and catalysts. For instance, in palladium-catalyzed cross-coupling reactions, DFT can model the oxidative addition of the C-I bond to the metal center, a critical step in the catalytic cycle. The energy barrier for this step would be influenced by the electronic properties of the imidazole ring, which are in turn modulated by the isopropyl group at the C2 position.

Understanding Regioselectivity in Functionalization Reactions

Regioselectivity is a cornerstone of synthetic chemistry, and DFT calculations provide a quantitative framework for its prediction. In the functionalization of this compound, several reactive sites exist: the C-I bond, the N-H proton, and the C5-H bond. DFT can be employed to calculate the relative energies of intermediates formed by attack at these different positions, thereby predicting the most likely site of reaction under given conditions.

For instance, in deprotonation reactions, the acidity of the N-H proton can be calculated and compared to the lability of the C5-H proton. In electrophilic aromatic substitution, the calculated distribution of electron density and the energies of the corresponding sigma-complexes can reveal the most nucleophilic carbon atom. The presence of the bulky isopropyl group at C2 and the iodo group at C4 introduces steric and electronic biases that significantly influence the regiochemical outcome of functionalization reactions. Computational workflows have been developed to predict regioselectivity in C-H functionalization reactions of heterocycles, often considering factors like C-H acidity and the energies of key intermediates. beilstein-journals.org

Spectroscopic Characterization of Intermediates

The direct observation and characterization of transient intermediates are crucial for validating proposed reaction mechanisms. Techniques such as NMR and IR spectroscopy are invaluable in this regard. While specific spectroscopic data for intermediates of this compound reactions are scarce, data from related systems provide a basis for what might be expected.

For example, in the study of metal-catalyzed cross-coupling reactions, the formation of organometallic intermediates can sometimes be monitored by NMR spectroscopy. Changes in the chemical shifts of the imidazole ring protons and carbons upon coordination to a metal center would provide evidence for the formation of such intermediates. Similarly, IR spectroscopy can be used to detect the formation of new functional groups or changes in bond vibrations during a reaction. The progress of reactions involving acylacetylenes with imidazoles has been monitored by the disappearance of the C≡C stretching frequency in IR spectra. sci-hub.se

| Spectroscopic Technique | Key Features for Intermediate Characterization |

| ¹H NMR | Changes in chemical shifts of imidazole ring protons upon reaction. Appearance of new signals corresponding to the introduced functional group. |

| ¹³C NMR | Shifts in the signals of C2, C4, and C5 carbons indicating changes in their electronic environment. |

| IR Spectroscopy | Appearance or disappearance of characteristic vibrational bands, such as C=O, C-N, or changes in the aromatic C-H stretching region. |

The characterization of transient intermediates in the photosensitized oxidation of other imidazole derivatives has been achieved by monitoring changes in ¹³C and ¹⁵N NMR spectra at different temperatures, providing a powerful example of how these techniques can be applied.

Influence of Substituents on Electronic Properties and Reactivity Profile

The reactivity of the imidazole ring is profoundly influenced by the nature of its substituents. In this compound, the interplay between the electron-donating isopropyl group and the electron-withdrawing, yet polarizable, iodo group creates a unique electronic environment.

The isopropyl group at the C2 position is primarily an electron-donating group through an inductive effect. This increases the electron density of the imidazole ring, potentially enhancing its nucleophilicity and susceptibility to electrophilic attack. However, its steric bulk can also hinder the approach of reagents to the adjacent positions.

The iodine atom at the C4 position has a dual role. It is an inductively electron-withdrawing group, which generally deactivates the ring towards electrophilic substitution. However, its high polarizability makes the C-I bond susceptible to activation by transition metals, making it an excellent leaving group in cross-coupling reactions. The position of the iodo group also influences the acidity of the N-H proton.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Isopropyl | C2 | Electron-donating (inductive) | High | Increases ring nucleophilicity; can hinder attack at adjacent sites. |

| Iodo | C4 | Electron-withdrawing (inductive), Polarizable | Moderate | Deactivates ring to electrophilic attack; excellent leaving group in cross-coupling reactions. |

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways for C-I Bond Formation and Transformation

Future research into 4-Iodo-2-isopropyl-1H-imidazole could yield more efficient and sustainable synthetic routes. The development of novel pathways for carbon-iodine (C-I) bond formation and subsequent transformations is a key area of interest.

Current synthetic approaches to iodo-imidazoles often involve the direct iodination of an imidazole (B134444) precursor. For instance, the synthesis of 4(5)-iodo-1H-imidazole can be achieved through the reaction of imidazole with iodine. arabjchem.org One patented method describes the preparation of 4-iodo-1H-imidazole from imidazole and iodine in an alkaline aqueous solution, which can be a simple and high-yield process. arabjchem.org Another approach involves the use of N-iodosuccinimide (NIS) for the iodination of imidazole derivatives. mdpi.com

However, these methods can sometimes lack regioselectivity and may require harsh conditions or the use of expensive reagents. Future research could focus on developing catalytic systems for the regioselective iodination of 2-isopropyl-1H-imidazole to produce the desired 4-iodo isomer with high selectivity. This could involve the use of transition metal catalysts or organocatalysts that can direct the iodinating agent to the C4 position of the imidazole ring.

Furthermore, the transformation of the C-I bond in this compound is a fertile ground for exploration. The iodo group is an excellent leaving group and a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.commdpi-res.com Research into novel palladium- or copper-catalyzed cross-coupling reactions of this compound could lead to the synthesis of a diverse library of 2-isopropyl-1H-imidazole derivatives with various functional groups at the C4 position. For example, a palladium- and ligand-free tandem Sonogashira coupling/regioselective 6-endo-dig oxacyclization has been reported for a related diiodo-imidazole derivative, showcasing the potential for complex molecule synthesis. mdpi.com

| Reaction Type | Potential Reagents and Conditions | Potential Products |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 4-Aryl-2-isopropyl-1H-imidazoles |

| Sonogashira Coupling | Terminal alkynes, Cu(I) catalyst, Pd catalyst | 4-Alkynyl-2-isopropyl-1H-imidazoles |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand, base | 4-Amino-2-isopropyl-1H-imidazoles |

| C-N Cross-Coupling | N-heterocycles, Cu catalyst | 4-(Heterocyclyl)-2-isopropyl-1H-imidazoles |

Development of Asymmetric Transformations Utilizing Chiral Derivatives

The development of asymmetric transformations using chiral derivatives of this compound presents a promising avenue for future research. While direct asymmetric synthesis of this specific compound is not yet established, the broader field of asymmetric catalysis involving chiral imidazoles provides a strong foundation for future work.

Chiral imidazole-containing molecules have been successfully employed as ligands and organocatalysts in a variety of asymmetric reactions. nih.gov For instance, chiral bicyclic imidazole nucleophilic catalysts have been rationally designed and applied in asymmetric Steglich rearrangements. acs.org The synthesis of axially chiral imidazoles has also been achieved through cation-directed desymmetrization. nih.gov

Future research could focus on the synthesis of chiral derivatives of this compound where a chiral auxiliary is attached to the imidazole nitrogen. These chiral molecules could then be utilized as ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves. The presence of the iodo group offers a site for further functionalization, potentially leading to the creation of novel bifunctional catalysts.

Another area of exploration is the development of enantioselective methods for the transformation of the C-I bond. For example, asymmetric cross-coupling reactions could be developed to introduce a new stereocenter at the C4 position or a neighboring atom. The successful development of such transformations would be highly valuable for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Expansion of Applications in Sustainable Chemistry and Catalysis

The unique electronic and steric properties of this compound make it an interesting candidate for applications in sustainable chemistry and catalysis. The principles of green chemistry, such as atom economy and the use of catalytic rather than stoichiometric reagents, can guide future research in this area. rsc.org

Iodoarenes, including iodo-imidazoles, can be activated to form hypervalent iodine species, which are powerful and environmentally benign oxidizing agents. acs.org These reagents can mediate a wide range of oxidative transformations, offering a greener alternative to heavy metal-based oxidants. acs.org Future work could explore the in situ generation of hypervalent iodine species from this compound and their application in various catalytic oxidation reactions.

Furthermore, the imidazole moiety is a well-known N-heterocyclic carbene (NHC) precursor. NHCs are a class of versatile ligands for transition metal catalysts, with applications in a wide range of organic transformations. The synthesis of NHC-metal complexes from derivatives of this compound could lead to novel catalysts with unique reactivity and selectivity. The electronic properties of the NHC can be tuned by the substituents on the imidazole ring, and the isopropyl group at the C2 position would provide significant steric bulk, which can be advantageous in certain catalytic applications.

The use of molecular iodine as a catalyst in organic synthesis is another area where this compound could find application. researchgate.net Iodine can act as a mild Lewis acid to activate substrates and promote various reactions. researchgate.net Research into the catalytic activity of this compound itself, or in combination with other reagents, could lead to the development of novel and sustainable catalytic systems.

| Potential Application Area | Description |

| Hypervalent Iodine Catalysis | In situ generation of hypervalent iodine species for green oxidation reactions. |

| N-Heterocyclic Carbene (NHC) Ligands | Synthesis of novel NHC-metal complexes for catalysis. |

| Organocatalysis | Use as a catalyst or precatalyst in various organic transformations. |

| Material Science | Precursor for the synthesis of functional materials with specific electronic or optical properties. |

Advanced Computational Modeling for Rational Design and Prediction of Reactivity

Advanced computational modeling, particularly using Density Functional Theory (DFT), can play a crucial role in the rational design and prediction of the reactivity of this compound and its derivatives. researchgate.netedulll.gr Computational studies can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound, guiding experimental efforts and accelerating the discovery of new applications.

DFT calculations can be used to investigate the geometry, electronic properties, and reactivity descriptors of this compound. researchgate.net For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can help to predict the sites of electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, providing further clues about its reactivity.

Furthermore, computational modeling can be employed to study the mechanisms of reactions involving this compound. This includes modeling the transition states and intermediates of synthetic reactions to understand the factors controlling regioselectivity and stereoselectivity. For catalytic applications, DFT can be used to design novel catalysts based on this scaffold by predicting their activity and selectivity for a given transformation. For example, the interaction of this compound-derived NHC ligands with metal centers can be modeled to understand the nature of the metal-ligand bond and its influence on the catalytic cycle. edulll.gr

The rational design of novel compounds with specific properties is another area where computational chemistry can make a significant contribution. By systematically modifying the structure of this compound in silico and calculating the properties of the resulting derivatives, it is possible to identify promising candidates for synthesis and experimental evaluation.

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity descriptors, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different environments (e.g., solution). |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions or large catalytic systems involving the molecule. |

| Virtual Screening | In silico screening of derivatives for potential biological or material applications. |

Q & A

Q. What are the common synthetic routes for preparing 4-Iodo-2-isopropyl-1H-imidazole, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or iodination of pre-functionalized imidazole cores. For example, substituting a hydrogen atom at the 4-position of 2-isopropyl-1H-imidazole using iodine sources (e.g., N-iodosuccinimide) under controlled pH and temperature. Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., palladium complexes for cross-coupling) can improve yields . A factorial design approach may systematically evaluate variables like temperature (80–120°C), reaction time (6–24 h), and iodine equivalents (1.0–2.5 mol) to identify optimal conditions .

Q. How is this compound utilized as a precursor in medicinal chemistry?

The iodine substituent serves as a reactive site for Suzuki-Miyaura cross-coupling or Ullmann reactions, enabling the introduction of aryl, heteroaryl, or alkyne groups. This modularity allows access to libraries of 1,2,4,5-tetrasubstituted imidazoles for screening antimicrobial or anticancer activity. For instance, coupling with boronic acids under Pd(PPh₃)₄ catalysis in aqueous THF at 60°C yields biaryl derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm substitution patterns (e.g., deshielded C4 in C due to iodine’s electronegativity).

- IR : Stretching frequencies for C-I (~500 cm) and N-H (~3400 cm).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 265.02) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELXL software provides bond lengths, angles, and torsion angles critical for confirming regiochemistry and non-covalent interactions (e.g., hydrogen bonding in co-crystals). For example, the imidazole ring’s planarity and iodine’s van der Waals radius (1.98 Å) influence packing motifs. ORTEP-3 visualization aids in interpreting thermal ellipsoids and disorder modeling.

Q. What strategies mitigate contradictions in reported biological activity data for imidazole derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Rigorous controls include:

Q. How do steric and electronic effects of the isopropyl and iodo groups influence reactivity in cross-coupling reactions?

The bulky isopropyl group at C2 hinders electrophilic substitution but stabilizes intermediates via steric protection. Iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions, though competing proto-deiodination can occur under strongly basic conditions. Kinetic studies (e.g., variable-temperature NMR) quantify these effects, revealing rate differences vs. bromo/chloro analogs .

Q. What advanced purification techniques address challenges in isolating this compound?

High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) resolves co-eluting impurities. For scale-up, flash chromatography on silica gel (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity (>98%) .

Methodological Considerations

- Crystallization Optimization : Screen solvents (e.g., DCM/hexane vs. MeOH/water) and cooling rates to grow diffraction-quality crystals .

- Stability Studies : Monitor decomposition under light/heat via TLC or LC-MS; store derivatives at -20°C under argon .

- Data Reproducibility : Publish full experimental details (e.g., exact equivalents, stirring rates) and raw spectral data in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.